REACTION_SMILES
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[CH2:59]([Cl:60])[Cl:61].[CH3:29][S:30]([CH3:31])=[O:32].[CH:34]12[CH:35]([NH:36][C:37]([CH:38]([c:39]3[cH:40][cH:41][c:42]([OH:43])[cH:44][cH:45]3)[NH2:46])=[O:47])[C:48](=[O:49])[N:50]1[CH:51]([C:52](=[O:53])[OH:54])[C:55]([CH3:56])([CH3:57])[S:58]2.[CH:4]12[S:5][C:6]([CH3:7])([CH3:8])[CH:9]([C:26]([OH:27])=[O:28])[N:10]1[C:11](=[O:12])[CH:13]2[NH:14][C:15](=[O:16])[CH:17]([NH2:18])[c:19]1[cH:20][cH:21][c:22]([OH:23])[cH:24][cH:25]1.[OH2:1].[OH2:2].[OH2:33].[OH2:3]>>[CH3:29][S:30]([CH3:31])=[O:32].[CH:4]12[S:5][C:6]([CH3:7])([CH3:8])[CH:9]([C:26](=[O:27])[OH:28])[N:10]1[C:11](=[O:12])[CH:13]2[NH:14][C:15](=[O:16])[CH:17]([NH2:18])[c:19]1[cH:20][cH:21][c:22]([OH:23])[cH:24][cH:25]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)SC2C(NC(=O)C(N)c3ccc(O)cc3)C(=O)N2C1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)SC2C(NC(=O)C(N)c3ccc(O)cc3)C(=O)N2C1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CS(C)=O
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Name
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Type
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product
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Smiles
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CC1(C)SC2C(NC(=O)C(N)c3ccc(O)cc3)C(=O)N2C1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |